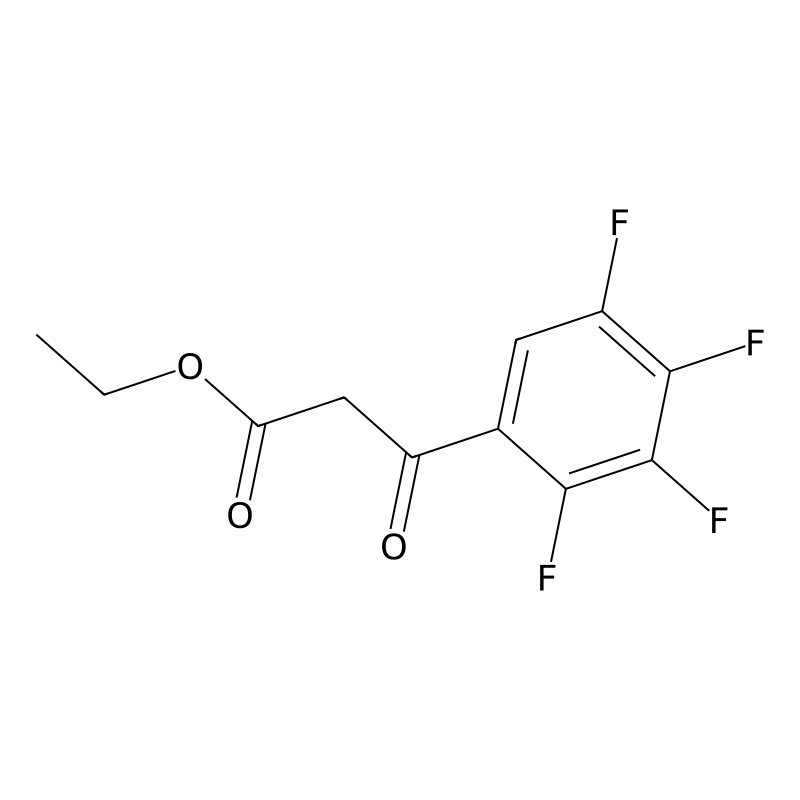

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

Intermediate for drug synthesis

This compound serves as a valuable building block for synthesizing various drugs, particularly antifungal agents and anti-inflammatory drugs. Its presence of a reactive carbonyl group (C=O) and an aromatic ring with fluorine substitution allows for further chemical modifications to create diverse therapeutic agents [, ].

Drug discovery studies

Researchers utilize Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in drug discovery studies to explore its potential biological activities and identify novel drug candidates. Its specific interactions with biological targets are being investigated for potential therapeutic applications [].

Materials Science

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a tetrafluorophenyl group attached to a propanoate backbone. Its chemical formula is C₁₁H₈F₄O₃, and it has a molecular weight of approximately 264.17 g/mol. The compound is identified by the CAS number 94695-50-8 and is known for its potential applications in various fields, including pharmaceuticals and materials science .

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate typically involves:

- Friedel-Crafts Acylation: This method uses a tetrafluorophenol derivative and an acylating agent to introduce the acyl group onto the aromatic ring.

- Esterification: The resulting acid can then be esterified with ethanol to form ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate.

Alternative methods may include multi-step synthesis involving intermediate compounds that facilitate the introduction of the tetrafluorophenyl group .

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate has potential applications in:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Its properties may lend themselves to use in agrochemicals or pesticides.

- Material Science: It can be utilized in the development of fluorinated materials with enhanced properties .

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 2,4,5-trifluorobenzoylacetate | 98349-24-7 | 0.95 | Contains fewer fluorine atoms |

| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | 0.86 | Different alkyl chain |

| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 33166-77-7 | 0.84 | Different substitution pattern |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 | 0.83 | Variation in fluorine position |

| Ethyl 3-(2-fluorophenyl)-3-oxo-propionate | 1479-24-9 | 0.82 | Fewer fluorine substitutions |

These comparisons illustrate how ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate stands out due to its unique arrangement of fluorine atoms and its specific propanoate structure .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant